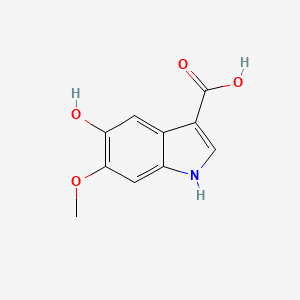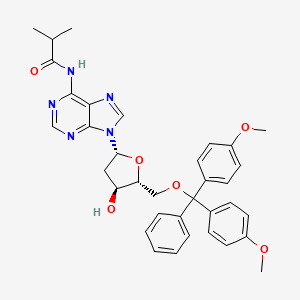
5'-O-DMT-N6-ibu-dA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5’-O-DMT-N6-ibu-dA involves the protection of deoxyadenosine with N-isobutyryl and 5’-O-dimethoxytrityl groups . The synthetic route typically includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: This involves the use of isobutyryl chloride (ibu-Cl) in the presence of a base like triethylamine.
Chemical Reactions Analysis
5’-O-DMT-N6-ibu-dA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine in the presence of water.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the 5’-hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidation: Iodine and water.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’-O-DMT-N6-ibu-dA is widely used in scientific research, particularly in the synthesis of oligodeoxyribonucleotides . Its applications include:
Chemistry: Used as a building block in the synthesis of modified nucleotides.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Potential applications in the development of therapeutic oligonucleotides.
Industry: Utilized in the production of synthetic DNA for various biotechnological applications.
Mechanism of Action
The mechanism of action of 5’-O-DMT-N6-ibu-dA involves its incorporation into oligodeoxyribonucleotides during synthesis . The compound acts as a protected nucleoside, allowing for selective deprotection and subsequent coupling reactions . The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleotide synthesis .
Comparison with Similar Compounds
5’-O-DMT-N6-ibu-dA is unique due to its specific protective groups, which provide stability and selectivity during oligonucleotide synthesis . Similar compounds include:
5’-O-DMT-N6-benzoyl-dA: Another protected deoxyadenosine used in oligonucleotide synthesis.
5’-O-DMT-N6-acetyl-dA: A variant with an acetyl protective group.
These compounds share similar applications but differ in their protective groups, which can affect their reactivity and stability .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-22(2)34(42)39-32-31-33(37-20-36-32)40(21-38-31)30-18-28(41)29(46-30)19-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-17,20-22,28-30,41H,18-19H2,1-4H3,(H,36,37,39,42)/t28-,29+,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIHUHWVGOJFS-FRXPANAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
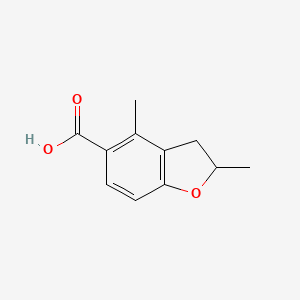
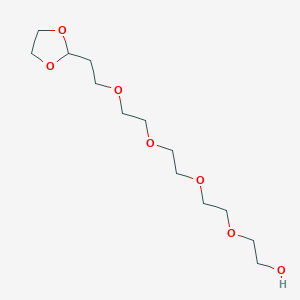
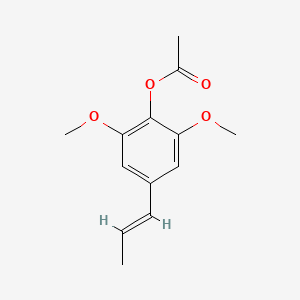
![4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8121662.png)
![(1S,3S,6S,7R,9S)-4-methyl-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121665.png)
![1-methoxy-2-methyl-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8121670.png)
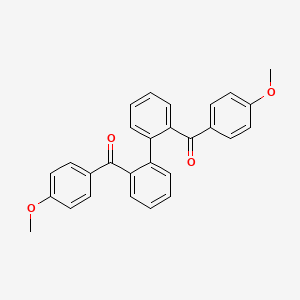
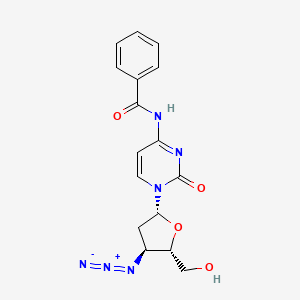
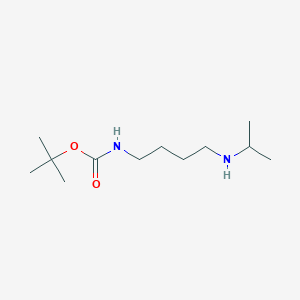
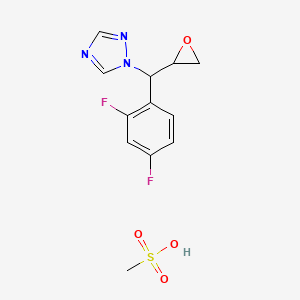
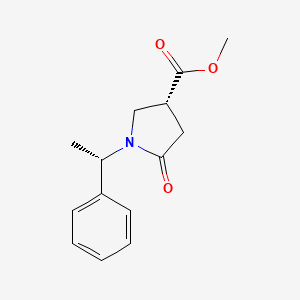
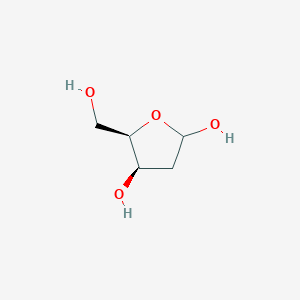
![5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)
